molecular formula C7H7Cl2N3 B6239506 3-(chloromethyl)imidazo[1,2-b]pyridazine hydrochloride CAS No. 2361644-08-6

3-(chloromethyl)imidazo[1,2-b]pyridazine hydrochloride

Cat. No. B6239506
CAS RN: 2361644-08-6
M. Wt: 204.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Chloromethyl)imidazo[1,2-b]pyridazine hydrochloride (3-CMPHCl) is an organic compound with a molecular formula of C6H7Cl2N3•HCl. It is a colorless to yellowish-white crystalline solid which is soluble in water, ethanol, and other organic solvents. As a research chemical, 3-CMPHCl has been used in a variety of studies, including those related to its synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

3-(chloromethyl)imidazo[1,2-b]pyridazine hydrochloride has been used in a variety of scientific research applications, including those related to its synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments. It has been used as a substrate in the synthesis of other compounds, such as imidazole derivatives, pyridazines, and oxazoles. It has also been used in the study of enzyme-catalyzed reactions and the mechanism of action of drugs. In addition, 3-(chloromethyl)imidazo[1,2-b]pyridazine hydrochloride has been used to study the biochemical and physiological effects of drugs, as well as the advantages and limitations of laboratory experiments.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)imidazo[1,2-b]pyridazine hydrochloride is not yet fully understood. However, it is believed to act as a substrate for enzymes, which catalyze reactions in the body. It is also believed to act as an inhibitor of certain enzymes, which may lead to the inhibition of certain biochemical processes. In addition, 3-(chloromethyl)imidazo[1,2-b]pyridazine hydrochloride may act as a prodrug, which is converted to an active drug by the body's metabolic processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(chloromethyl)imidazo[1,2-b]pyridazine hydrochloride are not yet fully understood. However, it has been shown to interact with certain enzymes, which may lead to the inhibition of certain biochemical processes. In addition, 3-(chloromethyl)imidazo[1,2-b]pyridazine hydrochloride may act as a prodrug, which is converted to an active drug by the body's metabolic processes.

Advantages and Limitations for Lab Experiments

3-(chloromethyl)imidazo[1,2-b]pyridazine hydrochloride has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in a variety of organic solvents. In addition, its structure is relatively simple, making it easy to work with in the laboratory. However, 3-(chloromethyl)imidazo[1,2-b]pyridazine hydrochloride also has several limitations. It has a relatively short shelf life, and it is not very stable in the presence of light or heat. In addition, it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for 3-(chloromethyl)imidazo[1,2-b]pyridazine hydrochloride research. For example, further studies could be conducted to better understand its mechanism of action and biochemical and physiological effects. In addition, further research could be conducted to identify new applications for 3-(chloromethyl)imidazo[1,2-b]pyridazine hydrochloride, including its use as a drug or as a substrate in the synthesis of other compounds. Finally, research could be conducted to identify new methods of synthesizing 3-(chloromethyl)imidazo[1,2-b]pyridazine hydrochloride, as well as to identify new methods of stabilizing it for laboratory use.

Synthesis Methods

3-(chloromethyl)imidazo[1,2-b]pyridazine hydrochloride can be synthesized using a variety of methods, including direct synthesis, condensation reactions, and hydrolysis. Direct synthesis involves the reaction of chloromethylpyridine with imidazole in the presence of a suitable catalyst. Condensation reactions involve the reaction of chloromethylpyridine with imidazole in the presence of an acid catalyst, followed by hydrolysis of the resulting imidazole. Finally, hydrolysis involves the reaction of chloromethylpyridine with an alkali metal salt of imidazole in the presence of an acid catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(chloromethyl)imidazo[1,2-b]pyridazine hydrochloride involves the reaction of 2-amino-5-chloropyridazine with formaldehyde and formic acid to form 3-(chloromethyl)imidazo[1,2-b]pyridazine. The resulting compound is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-amino-5-chloropyridazine", "formaldehyde", "formic acid", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-amino-5-chloropyridazine is reacted with formaldehyde and formic acid in the presence of a catalyst to form 3-(chloromethyl)imidazo[1,2-b]pyridazine.", "Step 2: The resulting compound is then purified and dried.", "Step 3: 3-(chloromethyl)imidazo[1,2-b]pyridazine is reacted with hydrochloric acid to form the hydrochloride salt.", "Step 4: The final product is purified and dried to obtain 3-(chloromethyl)imidazo[1,2-b]pyridazine hydrochloride." ] }

CAS RN

2361644-08-6

Product Name

3-(chloromethyl)imidazo[1,2-b]pyridazine hydrochloride

Molecular Formula

C7H7Cl2N3

Molecular Weight

204.1

Purity

0

Origin of Product

United States

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